molecular formula C15H18IN3O B6083834 N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B6083834
M. Wt: 383.23 g/mol
InChI Key: GCKICNXTMQQBDS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with iodine and methyl groups, as well as a phenyl ring substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-iodo-3,5-dimethyl-1H-pyrazole with an appropriate acylating agent.

    Acylation reaction: The pyrazole derivative is then reacted with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the iodine-substituted pyrazole ring.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyrazole ring and the acetamide moiety are likely to play key roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Comparison:

  • Uniqueness: The presence of the iodine atom in N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide distinguishes it from its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interaction with biological targets.
  • Reactivity: The iodine-substituted compound may exhibit different reactivity patterns compared to its chloro and bromo counterparts, particularly in substitution reactions.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O/c1-9-5-6-10(2)13(7-9)17-14(20)8-19-12(4)15(16)11(3)18-19/h5-7H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKICNXTMQQBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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